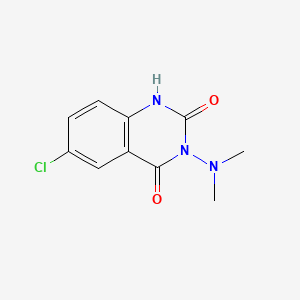
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring system with a chlorine atom at the 6th position and a dimethylamino group at the 3rd position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 3rd and 6th positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair processes.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-methyl-
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-ethyl-
- 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-phenyl-
Uniqueness
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
生物活性
2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H10ClN3O2
- CAS Number : 75906-67-1
- Molecular Weight : 239.66 g/mol
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of quinazoline derivatives, including 2,4(1H,3H)-quinazolinedione compounds. Research indicates that these compounds exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated a series of quinazoline derivatives for their effectiveness against bacterial strains using the agar well diffusion method. The results are summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 15 | 70 |
| Compound 15 | Escherichia coli | 12 | 75 |
| Compound 14a | Candida albicans | 13 | 70 |
| Compound 14b | Staphylococcus aureus | 12 | 75 |
The most promising results were observed with Compound 13, which showed a broad spectrum of activity against both Gram-positive and Gram-negative strains compared to standard drugs such as ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. The structural modifications at specific positions on the quinazoline ring can enhance their efficacy as anticancer agents.
Research Findings
A review of quinazoline derivatives highlighted their potential as anticancer agents targeting various pathways involved in tumor growth. The presence of electron-withdrawing groups at specific positions was found to improve antiproliferative activity significantly .
The mechanism by which these compounds exert their biological effects is primarily through inhibition of key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, they act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial survival and replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications at the C-6 and C-7 positions have been shown to influence the binding affinity and selectivity for target enzymes. For instance, substituents such as halogens or alkoxy groups can enhance the compound's interaction with biological targets .
特性
CAS番号 |
75906-67-1 |
|---|---|
分子式 |
C10H10ClN3O2 |
分子量 |
239.66 g/mol |
IUPAC名 |
6-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-5-6(11)3-4-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16) |
InChIキー |
XBXITUWPPCCXQR-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















